molecular formula C8H13O4- B3188337 (S)-3-(methoxycarbonyl)-4-methylpentanoic acid CAS No. 208113-95-5

(S)-3-(methoxycarbonyl)-4-methylpentanoic acid

Cat. No.: B3188337
CAS No.: 208113-95-5
M. Wt: 173.19 g/mol
InChI Key: VHOGSWBAPDPWTG-LURJTMIESA-M
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Description

(S)-3-(methoxycarbonyl)-4-methylpentanoic acid is an organic compound with the molecular formula C8H14O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(methoxycarbonyl)-4-methylpentanoic acid typically involves the esterification of a suitable precursor. One common method is the reaction of (S)-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(methoxycarbonyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(methoxycarbonyl)-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(methoxycarbonyl)-4-methylpentanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    ®-3-(methoxycarbonyl)-4-methylpentanoic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.

    (S)-3-(ethoxycarbonyl)-4-methylpentanoic acid: A similar compound with an ethoxycarbonyl group instead of a methoxycarbonyl group.

    (S)-3-(methoxycarbonyl)-4-ethylpentanoic acid: A compound with an additional ethyl group on the pentanoic acid chain.

Uniqueness

(S)-3-(methoxycarbonyl)-4-methylpentanoic acid is unique due to its specific chiral configuration and the presence of the methoxycarbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

208113-95-5

Molecular Formula

C8H13O4-

Molecular Weight

173.19 g/mol

IUPAC Name

(3S)-3-methoxycarbonyl-4-methylpentanoate

InChI

InChI=1S/C8H14O4/c1-5(2)6(4-7(9)10)8(11)12-3/h5-6H,4H2,1-3H3,(H,9,10)/p-1/t6-/m0/s1

InChI Key

VHOGSWBAPDPWTG-LURJTMIESA-M

SMILES

CC(C)C(CC(=O)O)C(=O)OC

Isomeric SMILES

CC(C)[C@H](CC(=O)[O-])C(=O)OC

Canonical SMILES

CC(C)C(CC(=O)[O-])C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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